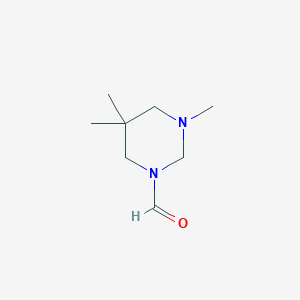
3,5,5-Trimethyl-1,3-diazinane-1-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5,5-Trimethyl-1,3-diazinane-1-carbaldehyde, also known as TMDAC, is a chemical compound that has garnered attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
3,5,5-Trimethyl-1,3-diazinane-1-carbaldehyde works by binding to metal ions, which causes it to fluoresce. This property makes it useful as a fluorescent probe for the detection of metal ions. 3,5,5-Trimethyl-1,3-diazinane-1-carbaldehyde also reacts with aldehydes and ketones, which makes it a useful reagent for their determination.
Efectos Bioquímicos Y Fisiológicos
3,5,5-Trimethyl-1,3-diazinane-1-carbaldehyde has been found to have low toxicity and is not known to have any significant adverse effects on the body. However, further studies are needed to fully understand its biochemical and physiological effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3,5,5-Trimethyl-1,3-diazinane-1-carbaldehyde is its high sensitivity and selectivity for metal ions, which makes it a useful tool for detecting trace amounts of these ions in various samples. However, 3,5,5-Trimethyl-1,3-diazinane-1-carbaldehyde has some limitations, including its relatively high cost and the need for specialized equipment for its detection.
Direcciones Futuras
There are several future directions for further research on 3,5,5-Trimethyl-1,3-diazinane-1-carbaldehyde, including the development of new synthesis methods that are more efficient and cost-effective, the exploration of its potential as a therapeutic agent, and the investigation of its interactions with other compounds and materials.
In conclusion, 3,5,5-Trimethyl-1,3-diazinane-1-carbaldehyde is a chemical compound that has shown promise in various scientific research applications, including as a fluorescent probe for the detection of metal ions and as a reagent for the determination of aldehydes and ketones. While further research is needed to fully understand its biochemical and physiological effects and to explore its potential applications, 3,5,5-Trimethyl-1,3-diazinane-1-carbaldehyde holds great potential for use in various fields of study.
Métodos De Síntesis
3,5,5-Trimethyl-1,3-diazinane-1-carbaldehyde can be synthesized through a multistep reaction process involving the reaction of 2,4-pentanedione with hydroxylamine hydrochloride, followed by the reaction with 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) and sodium hypochlorite. The resulting product is then treated with sodium borohydride to yield 3,5,5-Trimethyl-1,3-diazinane-1-carbaldehyde.
Aplicaciones Científicas De Investigación
3,5,5-Trimethyl-1,3-diazinane-1-carbaldehyde has been found to have various applications in scientific research, including as a fluorescent probe for the detection of metal ions, as a reagent for the determination of aldehydes and ketones, and as a catalyst for organic reactions. 3,5,5-Trimethyl-1,3-diazinane-1-carbaldehyde has also been studied for its potential use in the development of new drugs and therapies.
Propiedades
Número CAS |
146498-29-5 |
|---|---|
Nombre del producto |
3,5,5-Trimethyl-1,3-diazinane-1-carbaldehyde |
Fórmula molecular |
C8H16N2O |
Peso molecular |
156.23 g/mol |
Nombre IUPAC |
3,5,5-trimethyl-1,3-diazinane-1-carbaldehyde |
InChI |
InChI=1S/C8H16N2O/c1-8(2)4-9(3)6-10(5-8)7-11/h7H,4-6H2,1-3H3 |
Clave InChI |
PMJHHJJKPCDWGY-UHFFFAOYSA-N |
SMILES |
CC1(CN(CN(C1)C=O)C)C |
SMILES canónico |
CC1(CN(CN(C1)C=O)C)C |
Sinónimos |
1(2H)-Pyrimidinecarboxaldehyde, tetrahydro-3,5,5-trimethyl- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



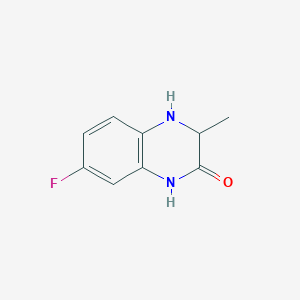

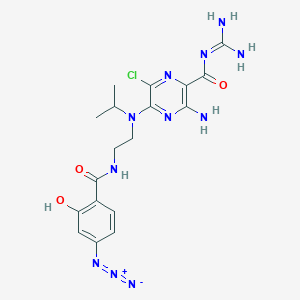
![Methyl (2-chlorophenyl)[(3E)-3-(2-ethoxy-2-oxoethylidene)-4-hydroxypiperidin-1-yl]acetate](/img/structure/B138793.png)
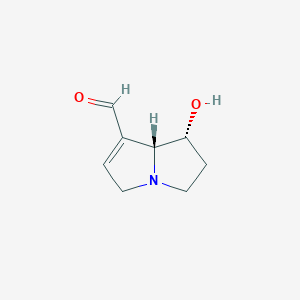
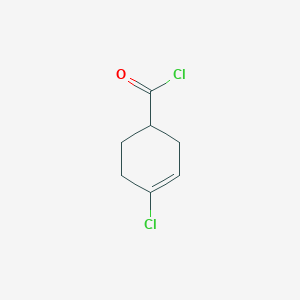
![(2E)-2-[4-Oxo-1-trityl-3-piperidinylidene]acetic Acid Ethyl Ester](/img/structure/B138799.png)
![(S)-N-(4-Fluorophenyl)-1-[hydroxy[4-(phenylmethoxy)phenyl]methyl]-4-oxo-cyclohexanecarboxamide](/img/structure/B138802.png)
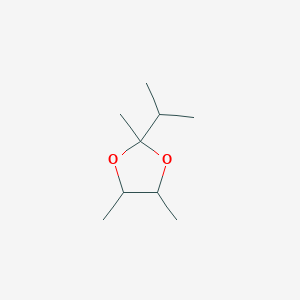
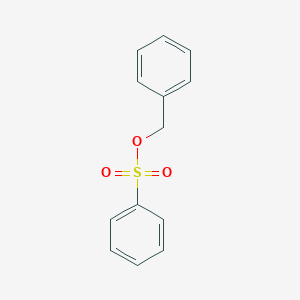
![3-Methylbenzo[d]isoxazol-6-amine](/img/structure/B138811.png)
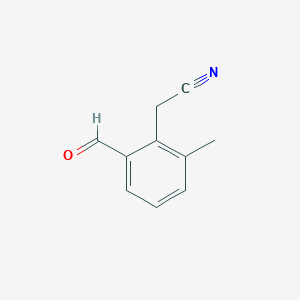
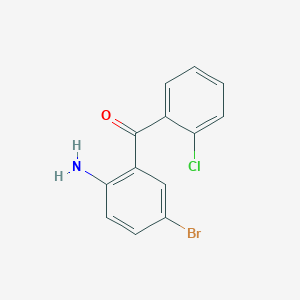
![2-Amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carbonitrile](/img/structure/B138814.png)